C22-Prostaglandin F4alpha

Description

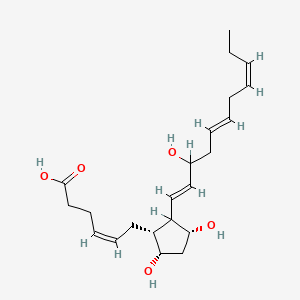

Structure

2D Structure

3D Structure

Properties

CAS No. |

79319-94-1 |

|---|---|

Molecular Formula |

C22H34O5 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(Z)-6-[(1R,3R,5S)-3,5-dihydroxy-2-[(1E,5E,8Z)-3-hydroxyundeca-1,5,8-trienyl]cyclopentyl]hex-4-enoic acid |

InChI |

InChI=1S/C22H34O5/c1-2-3-4-5-6-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-7-10-13-22(26)27/h3-4,6-9,14-15,17-21,23-25H,2,5,10-13,16H2,1H3,(H,26,27)/b4-3-,8-6+,9-7-,15-14+/t17?,18-,19?,20+,21-/m1/s1 |

InChI Key |

SNPJCMSWLFPGRU-KRIRSDIPSA-N |

SMILES |

CCC=CCC=CCC(C=CC1C(CC(C1CC=CCCC(=O)O)O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C/CC(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC(C=CC1C(CC(C1CC=CCCC(=O)O)O)O)O |

Synonyms |

C22-PGF4alpha C22-prostaglandin F4 alpha C22-prostaglandin F4alpha |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of C22 Prostaglandin F4alpha

Precursor Fatty Acid Utilization

The identity of the initial fatty acid substrate is the primary determinant of the resulting prostaglandin's structure and series. For F-series prostaglandins (B1171923) with four double bonds, the pathway begins with a specific omega-3 fatty acid.

C22-Prostaglandin F4alpha is synthesized from the 22-carbon omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA; C22:6n-3). nih.gov Seminal research first identified this unique prostaglandin (B15479496) in trout gill tissue, where it was discovered alongside other eicosanoids. nih.gov Through gas chromatography/mass spectrometry, scientists confirmed that C22-PGF4α was synthesized directly from DHA. nih.gov This finding established DHA as the definitive metabolic precursor for this particular F4-series prostaglandin. Further structural analysis has suggested that the enzymatically produced C22-prostaglandin from DHA is likely a 14-series PGF4α, rather than the initially proposed 17-series structure. nih.gov

The concentration of C22-PGF4α found in trout gill tissue highlights its local synthesis, as detailed in the table below.

| Prostaglandin | Mean Concentration (ng/g wet tissue) | Precursor Fatty Acid |

| PGE3 | 214 | Eicosapentaenoic Acid (EPA) |

| PGF3α | 1500 | Eicosapentaenoic Acid (EPA) |

| C22-PGF4α | 590 | Docosahexaenoic Acid (DHA) |

| Data sourced from Mai et al. (1981) in trout gill tissue. nih.gov |

While DHA is the direct precursor to C22-PGF4α, its efficiency as a substrate for the general prostaglandin synthesis pathway is notably different compared to other PUFAs, particularly the omega-6 fatty acid arachidonic acid (AA). nih.govbioscientifica.com Arachidonic acid is the preferred substrate for the synthesis of 2-series prostaglandins (e.g., PGE2, PGF2α). nih.govnih.gov

Research shows that DHA is not only a poor substrate for prostaglandin synthetase from ram seminal vesicles but also acts as a potent competitive inhibitor of the conversion of arachidonic acid into prostaglandins. nih.govpnas.org This inhibitory effect suggests that in environments where both DHA and AA are present, the production of AA-derived prostaglandins could be significantly reduced. pnas.orgnih.gov In contrast to its strong inhibition of the prostaglandin pathway, DHA shows minimal interference with the leukotriene pathway derived from arachidonate. nih.gov Studies on ovine amnion cells have further demonstrated that while arachidonic acid significantly increases PGE2 synthesis, DHA actively inhibits it. bioscientifica.com

| PUFA Substrate | Interaction with Prostaglandin Synthesis (from Arachidonic Acid) | Ki (Inhibition Constant) |

| Docosahexaenoic Acid (DHA) | Strong Competitive Inhibitor | 0.36 µM |

| Arachidonic Acid (AA) | Preferred Substrate | N/A (Km = 5.9 µM) |

| Data based on studies with prostaglandin synthetase from ram seminal vesicles. nih.gov |

Enzymatic Conversion Mechanisms

The conversion of a free fatty acid into a prostaglandin is a multi-step process governed by a specific cascade of enzymes.

The first committed step in prostaglandin biosynthesis is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. nih.govmdpi.com These bifunctional enzymes first oxygenate the PUFA precursor and then catalyze a cyclization reaction to form an unstable intermediate, prostaglandin G (PGG), which is subsequently reduced to prostaglandin H (PGH). researchgate.net

In the case of C22-PGF4α, a COX enzyme acts on DHA to form the endoperoxide intermediate PGH4. nih.gov Crystal structure studies of murine COX-2 with bound DHA have revealed how this large fatty acid fits into the enzyme's active channel. nih.govnih.gov These studies show that DHA can bind in different conformations, with one orientation being productive for catalysis while another is non-productive. nih.gov The flexibility of certain amino acids, like Leu-531, in the COX-2 channel may contribute to its ability to accommodate a broader range of fatty acid substrates beyond arachidonic acid. nih.gov However, it is also noted that DHA can inhibit COX-2 activity and expression, indicating a complex regulatory role in addition to serving as a substrate. pnas.org

Following the formation of the PGH4 endoperoxide by COX, a specific terminal synthase is required to convert it into the final prostaglandin. For the synthesis of F-series prostaglandins, this conversion is carried out by a Prostaglandin F (PGF) synthase. nih.gov PGF synthase functions as an aldo-keto reductase, catalyzing the reduction of the endoperoxide group on the cyclopentane (B165970) ring of PGH to form the two hydroxyl groups characteristic of PGF.

While the specific PGF synthase that acts on PGH4 to produce C22-PGF4α has not been explicitly isolated and characterized in the literature, its function is inferred from the well-established pathway for PGF2α synthesis. In that pathway, PGF synthase reduces PGH2 to PGF2α. nih.gov It is therefore mechanistically consistent that a homologous PGF synthase enzyme is responsible for the reduction of PGH4 to C22-PGF4α.

The enzymes central to prostaglandin synthesis are strategically located within the cell to ensure efficient substrate access and product release. The cyclooxygenase enzymes, COX-1 and COX-2, are integral membrane proteins. nih.gov They are primarily localized to the lumen of the endoplasmic reticulum (ER) and the inner and outer membranes of the nuclear envelope. nih.gov

Given that the synthesis of C22-PGF4α is dependent on the action of a COX enzyme on DHA, the initial steps of its biosynthetic pathway occur at these membrane sites. The subsequent conversion of the PGH4 intermediate by a PGF synthase would also likely occur in close proximity within the cytosol or associated with these membranes, consistent with the general model of prostanoid production.

The Biochemistry of this compound: A Focus on Synthesis and Breakdown

A deep dive into the formation and metabolic processing of a unique prostaglandin derived from omega-3 fatty acids reveals a complex interplay of enzymatic pathways. This article focuses exclusively on the biosynthesis and metabolic fate of this compound, a less-studied member of the prostaglandin family.

Metabolic Fate and Catabolism of C22 Prostaglandin F4alpha

Enzymatic Degradation Pathways

The enzymatic degradation of prostaglandins (B1171923) is a rapid and efficient process, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group to a ketone, a key step that leads to the inactivation of most prostaglandins. While direct evidence for its action on C22-PGF4α is not available, it is a highly conserved pathway for other prostaglandins, such as prostaglandin E2.

Following the action of 15-PGDH, the resulting 15-keto-prostaglandin is often further metabolized by 15-oxoprostaglandin 13-reductase. This enzyme reduces the double bond at ∆13, leading to further catabolism through beta-oxidation and omega-oxidation, ultimately resulting in metabolites that are excreted in the urine.

Given that C22-PGF4α is derived from DHA, enzymes involved in DHA metabolism may also play a role in its breakdown. The cytochrome P450 enzyme CYP2C9, for instance, is known to metabolize DHA into epoxydocosapentaenoic acids (EDPs). wikipedia.org It is plausible that similar enzymes could act on C22-PGF4α.

Identification of Metabolites in Biological Systems

To date, specific metabolites of this compound have not been definitively identified and reported in biological systems. The initial discovery in trout gills identified the parent compound, but its subsequent metabolic products were not characterized. nih.govnih.gov

General prostaglandin metabolism results in the formation of dicarboxylic acids and other smaller molecules that are more water-soluble and easily excreted. It is anticipated that the catabolism of C22-PGF4α would follow a similar pattern, yielding various chain-shortened and oxidized derivatives.

Factors Influencing Metabolic Rates

Specific factors influencing the metabolic rate of this compound have not been studied directly. However, based on related compounds, several factors can be inferred to have an influence:

Enzyme Expression and Activity: The expression levels and activity of key catabolizing enzymes such as 15-PGDH would be a primary determinant of the metabolic rate.

Substrate Availability: The concentration of C22-PGF4α itself will influence the rate of its own metabolism, following enzyme kinetics.

Precursor Metabolism: The metabolic rate of DHA, the precursor to C22-PGF4α, may also play a role. Studies have shown that DHA has a slower disappearance rate from plasma lipids compared to eicosapentaenoic acid (EPA), another omega-3 fatty acid. researchgate.net This suggests that prostaglandins derived from DHA might also have a different metabolic profile compared to those derived from EPA or arachidonic acid.

Structural Elucidation and Stereochemical Considerations of C22 Prostaglandin F4alpha

Advanced Spectroscopic Techniques for Structural Determination

The initial identification and subsequent structural analysis of C22-PGF4α have been guided by a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms, which are essential for piecing together its complex structure.

Gas chromatography-mass spectrometry (GC/MS) played a foundational role in the initial discovery of C22-Prostaglandin F4alpha. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds, although prostaglandins (B1171923) often require derivatization to enhance their volatility for GC analysis. In the preliminary identification of C22-PGF4α synthesized from docosahexaenoic acid by trout gill tissue, GC/MS was employed to tentatively identify this novel compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component, which serves as a molecular fingerprint. While GC/MS was instrumental in the initial discovery, it provided presumptive evidence for the structure of C22-PGF4α, which necessitated further confirmation and refinement by other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules, including prostaglandins. Although specific NMR data for C22-PGF4α is not extensively detailed in the available literature, the application of high-field 1H NMR and 13C NMR is a standard and powerful method for the structural elucidation of prostaglandins.

For prostaglandins, 1H NMR provides information on the chemical environment of each proton, and through scalar coupling and Nuclear Overhauser Effect (NOE) experiments, the connectivity and spatial proximity of protons can be determined. This is crucial for establishing the relative stereochemistry of the chiral centers on the cyclopentane (B165970) ring and the side chains. 13C NMR spectroscopy complements this by providing a count of the number of non-equivalent carbons and their chemical shifts, which are indicative of their functional groups and bonding environment. For a molecule like C22-PGF4α, with its numerous stereocenters, advanced NMR techniques would be essential to confirm the proposed 14-PGF4α structure and to differentiate it from other potential isomers.

Table 1: General Application of NMR Spectroscopy in Prostaglandin (B15479496) Analysis

| NMR Technique | Information Provided | Relevance to C22-PGF4α Structure |

| 1H NMR | Chemical shift, scalar coupling (J-coupling), integration | Determines the number and electronic environment of protons. J-coupling constants help to define the dihedral angles between adjacent protons, aiding in stereochemical assignment. |

| 13C NMR | Number of unique carbon atoms and their chemical environments (sp2, sp3, carbonyl, etc.) | Confirms the carbon skeleton of the molecule and the presence of key functional groups such as carboxylic acids, alcohols, and double bonds. |

| COSY | Correlation between scalar-coupled protons | Establishes the proton-proton connectivity within the molecule, allowing for the tracing of the carbon chain and the cyclopentane ring. |

| HSQC/HMQC | Correlation between protons and their directly attached carbons | Assigns protons to their corresponding carbons, providing a direct link between the 1H and 13C NMR spectra. |

| HMBC | Correlation between protons and carbons that are two or three bonds away | Helps to piece together the overall molecular structure by identifying long-range connectivities, which is particularly useful for connecting the side chains to the cyclopentane ring. |

| NOESY/ROESY | Correlation between protons that are close in space, irrespective of their bonding | Provides crucial information about the relative stereochemistry of the substituents on the cyclopentane ring and the conformation of the side chains. This would be vital to confirm the α- and β-orientations of the hydroxyl groups and side chains in C22-PGF4α. |

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a novel compound like C22-PGF4α, HRMS would be used to determine its exact molecular formula, which is a fundamental piece of information for structural elucidation. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of compounds with very similar nominal masses.

In the context of C22-PGF4α, HRMS would not only confirm the molecular formula but also provide valuable information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high accuracy, it is possible to deduce the structure of different parts of the molecule. This detailed fragmentation data is crucial for pinpointing the location of double bonds and hydroxyl groups along the fatty acid chains, which was a key aspect in the proposed structural revision of C22-PGF4α.

Isomeric Characterization and Stereochemistry

The biological activity of prostaglandins is highly dependent on their specific isomeric form and stereochemistry. Therefore, a thorough characterization of these features is paramount.

Prostaglandins exist as a large family of isomers, which can be challenging to differentiate. Isomers can differ in the position of double bonds, the stereochemistry of hydroxyl groups, or the orientation of the side chains. The differentiation of C22-PGF4α from other potential C22 prostaglandin isomers would rely on a combination of chromatographic and spectroscopic techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for separating and identifying prostaglandin isomers. The chromatographic separation can resolve isomers with subtle structural differences, and the subsequent tandem mass spectrometry provides characteristic fragmentation patterns that can be used to distinguish between them. For F-series prostaglandins, the fragmentation patterns are often indicative of the structure of the cyclopentane ring and the positions of the hydroxyl groups.

Initial research tentatively identified a new prostaglandin from trout gills as C22-PGF4α. However, subsequent detailed analysis of mass spectral data has led to a proposed revision of its structure. nih.gov The analysis of the mass spectrum of a derivative of a related compound, 17-isoLGE4, provided evidence suggesting that the originally proposed 17-PGF4α structure for the enzymatically produced C22-analogue of PGF2α was incorrect. nih.gov

Table 2: Proposed Structural Revision of this compound

| Aspect | Initially Proposed Structure (17-PGF4α) | Revised Proposed Structure (14-PGF4α) |

| Basis of Proposal | Tentative identification by gas chromatography/mass spectrometry. nih.gov | Re-evaluation of mass spectral data in comparison with synthetic standards. nih.gov |

| Key Structural Difference | The position of the four double bonds and the hydroxyl group on the omega side chain. | The position of the four double bonds and the hydroxyl group on the omega side chain. |

| Supporting Evidence | Initial mass spectral data. | Analysis of the mass spectrum of a bismethoxime-pentafluorobenzyl ester-trimethylsilyl ether derivative of a related compound (17-isoLGE4) showed inconsistencies with the 17-PGF4α structure. nih.gov |

| Implication | A C22-analogue of PGF2α with a specific side-chain structure. | A different isomeric form of C22-PGF4α, suggesting a different biosynthetic pathway or enzymatic specificity. nih.gov |

Stereospecificity of Enzymatic Synthesis

The biosynthesis of prostaglandins is a testament to the remarkable precision of enzymatic catalysis, where achiral polyunsaturated fatty acid precursors are transformed into complex molecules with multiple defined stereocenters. The enzymatic synthesis of C22-PGF4α from its precursor, docosahexaenoic acid (DHA), by cyclooxygenase (COX) enzymes found in trout gills, is a process governed by stringent stereospecificity.

The initial and pivotal step in the formation of C22-PGF4α is the action of a cyclooxygenase enzyme on docosahexaenoic acid. This enzymatic reaction is responsible for the formation of the characteristic five-membered ring and the introduction of several chiral centers in a single, concerted process. While the complete stereochemical pathway for C22-PGF4α has not been as extensively detailed as that for the 20-carbon prostaglandins derived from arachidonic acid, the fundamental principles of COX-mediated stereocontrol are understood to apply.

In the well-studied conversion of arachidonic acid to Prostaglandin G2 (PGG2), the cyclooxygenase reaction establishes five chiral centers. This high degree of stereocontrol is a hallmark of the enzyme's active site, which binds the fatty acid substrate in a specific conformation to guide the oxygenation and cyclization reactions. It is this precise positioning that dictates the stereochemistry of the resulting prostaglandin.

Research on the structure of C22-PGF4α has led to a significant revision of its initially proposed form. Through detailed analysis of mass spectrometry data, it has been proposed that the compound enzymatically produced from DHA is more accurately described as a 14-PGF4α structure, rather than the initially suggested 17-PGF4α structure researchgate.net. This re-evaluation underscores the complexity of elucidating the exact structure of novel prostaglandins.

The enzymatic synthesis of prostaglandins is inherently stereospecific. The cyclooxygenase enzyme dictates the formation of specific stereoisomers. In the case of the F-series prostaglandins, the hydroxyl groups on the cyclopentane ring are in a cis configuration relative to each other. It is presumed that the enzymatic synthesis of C22-PGF4α follows this established pattern of stereocontrol, resulting in a specific diastereomer.

The table below summarizes the key aspects of the enzymatic synthesis of C22-PGF4α, highlighting the stereochemical considerations.

| Feature | Description |

| Enzyme | Cyclooxygenase (from trout gill) |

| Substrate | Docosahexaenoic Acid (DHA) |

| Product | This compound (revised to 14-PGF4alpha structure) |

| Key Stereochemical Event | Cyclooxygenase-mediated endoperoxide formation |

| Presumed Stereochemistry | Cis-diol on the cyclopentane ring (characteristic of PGF series) |

Detailed research findings on the absolute configuration of each chiral center in C22-PGF4α are not extensively available in the public domain. However, the consistent stereochemical outcomes of cyclooxygenase reactions across different substrates strongly suggest that the formation of C22-PGF4α is a highly controlled process, yielding a product with a defined three-dimensional structure. The specificity of the enzymatic synthesis ensures the biological activity of the resulting prostaglandin, as even minor changes in stereochemistry can dramatically alter its physiological function.

Analytical Methodologies for C22 Prostaglandin F4alpha Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of C22-PGF4α, enabling its separation from a multitude of other lipid species present in biological samples. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the volatility of the analyte and the desired level of sensitivity.

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), has been a valuable tool in the initial identification of novel prostaglandins (B1171923), including C22-PGF4α. This technique is well-suited for the analysis of volatile compounds or those that can be made volatile through chemical derivatization.

In a seminal study, C22-PGF4α was tentatively identified in the gill tissue of trout using GC/MS. nih.gov The analysis of fatty acid metabolites in this tissue revealed the synthesis of this novel prostaglandin (B15479496) from docosahexaenoic acid. nih.gov GC separates compounds based on their boiling points and interaction with a stationary phase within a heated column. For prostaglandin analysis, derivatization is often necessary to increase volatility and improve chromatographic performance.

Key aspects of GC in C22-PGF4α research include:

Derivatization: To increase volatility, carboxyl groups are typically converted to esters (e.g., methyl esters), and hydroxyl groups are converted to ethers (e.g., trimethylsilyl (B98337) ethers).

Separation: The derivatized prostaglandins are then separated on a capillary column, with the retention time being a key identifier.

Detection: When coupled with a mass spectrometer, GC provides not only retention time data but also mass spectral information, which is crucial for structural elucidation and confirmation of identity.

| Parameter | Description | Relevance to C22-PGF4α Analysis |

| Sample Preparation | Extraction of lipids from biological matrices (e.g., tissue homogenates). | Essential to isolate C22-PGF4α from interfering substances. |

| Derivatization | Chemical modification to increase volatility (e.g., esterification, silylation). | Necessary for the analysis of non-volatile prostaglandins by GC. |

| GC Column | Typically a high-resolution capillary column with a non-polar or medium-polarity stationary phase. | Provides the necessary separation efficiency to resolve complex mixtures of fatty acid metabolites. |

| Detection | Commonly Mass Spectrometry (MS) for identification and quantification. | Offers high sensitivity and specificity, enabling the confident identification of compounds like C22-PGF4α. |

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become the predominant separation technique for the analysis of prostaglandins, including C22-PGF4α. A significant advantage of LC is its ability to analyze non-volatile and thermally labile molecules without the need for derivatization, which can introduce variability and sample loss.

LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water, acetonitrile, and/or methanol (B129727) with additives like formic acid), is the most common mode for prostaglandin analysis.

Recent advancements in LC technology have focused on:

Improved Column Chemistries: The development of columns with smaller particle sizes (sub-2 µm in UHPLC) and different stationary phase chemistries has led to significant improvements in resolution, speed, and sensitivity.

Enhanced Separation Efficiency: These advancements allow for the separation of closely related prostaglandin isomers, which is critical for accurate quantification.

Coupling with Mass Spectrometry: The seamless coupling of LC with tandem mass spectrometry (LC-MS/MS) has created a powerful platform for the highly sensitive and selective quantification of prostaglandins in complex biological samples. nih.govnih.gov

| LC Method | Stationary Phase | Mobile Phase | Advantages for C22-PGF4α Analysis |

| Reversed-Phase HPLC/UHPLC | C18, C8 | Water/Acetonitrile/Methanol gradient with acid modifier (e.g., formic acid) | Excellent for separating hydrophobic molecules like prostaglandins. No derivatization required. High resolution and sensitivity when coupled with MS. |

Mass Spectrometry (MS)-Based Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or LC, it provides a powerful tool for the identification and quantification of specific molecules in a complex mixture. For C22-PGF4α research, MS-based methods offer unparalleled sensitivity and specificity.

Targeted mass spectrometry, most commonly performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, is the gold standard for the quantification of known analytes like prostaglandins. creative-proteomics.com This approach is highly sensitive and selective, allowing for the accurate measurement of low-abundance lipids in complex biological matrices.

The process involves:

Selection of a Precursor Ion: The mass spectrometer is set to isolate the molecular ion (or a specific adduct ion) of C22-PGF4α.

Fragmentation: The selected precursor ion is then fragmented in a collision cell.

Selection of Product Ions: The mass spectrometer then monitors for one or more specific fragment ions (product ions) that are characteristic of C22-PGF4α.

This high degree of specificity minimizes interference from other co-eluting compounds, leading to a very low signal-to-noise ratio and excellent limits of detection. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects in the ion source.

| Targeted MS Technique | Instrumentation | Key Features | Application in C22-PGF4α Research |

| Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Triple Quadrupole Mass Spectrometer | High sensitivity, high specificity, excellent for quantification. | Accurate and precise quantification of C22-PGF4α in biological samples like plasma, urine, and tissue. |

| Parallel Reaction Monitoring (PRM) | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | High resolution and mass accuracy of product ions, providing greater confidence in identification. | Verification of C22-PGF4α identity and quantification with high specificity. |

Untargeted lipidomics aims to comprehensively measure all detectable lipids in a sample to obtain a global lipid profile. creative-proteomics.com This approach is particularly useful for discovering novel lipid mediators and for understanding global changes in lipid metabolism in response to a stimulus or in a disease state. While not specifically targeting C22-PGF4α from the outset, a high-resolution untargeted analysis would be capable of detecting and identifying it along with numerous other lipid species.

The workflow for untargeted lipidomics typically involves:

LC-HRMS: Separation of lipids by UHPLC followed by detection with a high-resolution mass spectrometer (e.g., Orbitrap or time-of-flight (TOF)). nih.gov

Data Acquisition: The mass spectrometer acquires data over a wide mass range, collecting high-resolution mass spectra of all ions.

Data Processing: Complex software is used to identify features (based on retention time and accurate mass), perform peak alignment, and compare abundances between sample groups.

Lipid Identification: Putative identification is based on accurate mass, and confirmation is achieved through tandem MS (MS/MS) experiments and comparison to spectral libraries.

Untargeted lipidomics can provide valuable insights into the metabolic pathways related to C22-PGF4α by simultaneously measuring its precursors, related metabolites, and other eicosanoids and docosanoids.

| Untargeted Lipidomics Approach | Instrumentation | Data Output | Relevance to C22-PGF4α Research |

| LC-HRMS (e.g., Orbitrap, TOF) | UHPLC coupled to a high-resolution mass spectrometer. | A comprehensive list of detected lipid features with their accurate masses, retention times, and relative abundances. | Discovery of novel prostaglandins and related lipids. Comprehensive profiling of lipid metabolism in various biological systems. |

Immunoassays for Detection and Quantification

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are methods that utilize the specific binding of an antibody to its antigen for detection and quantification. These assays can be highly sensitive and are often used for high-throughput screening of a large number of samples.

While specific immunoassays for C22-PGF4α are not widely commercially available, the principles of immunoassay development could be applied to this compound. The development of such an assay would require:

Antibody Production: Generation of a highly specific monoclonal or polyclonal antibody that recognizes C22-PGF4α.

Assay Development: Optimization of the assay conditions to ensure high sensitivity and low cross-reactivity with other structurally similar prostaglandins.

A key challenge in the development of immunoassays for prostaglandins is the potential for cross-reactivity with other related compounds, which can lead to an overestimation of the analyte concentration. Therefore, any results obtained from a newly developed immunoassay for C22-PGF4α would ideally be validated by a more specific method, such as LC-MS/MS.

| Immunoassay Type | Principle | Potential Advantages for C22-PGF4α | Potential Disadvantages for C22-PGF4α |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody is used to detect the target antigen, and a colorimetric or fluorometric substrate is used for signal generation. | High-throughput, relatively low cost per sample. | Potential for cross-reactivity with other prostaglandins, may have lower specificity than MS-based methods. |

| Radioimmunoassay (RIA) | A radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. | High sensitivity. | Requires handling of radioactive materials, less common in modern laboratories. |

Sample Preparation and Extraction Strategies for Biological Matrices

The analysis of C22-Prostaglandin F4alpha (C22-PGF4α) in biological samples necessitates meticulous sample preparation and extraction to isolate this specific lipid mediator from a complex matrix of proteins, lipids, and other metabolites. While detailed, validated protocols exclusively for C22-PGF4α are not extensively documented in contemporary literature, established methods for other prostaglandins, particularly from the time of its discovery, provide a strong basis for effective extraction strategies. The original identification of C22-PGF4α in trout gill tissue utilized gas chromatography/mass spectrometry (GC/MS), a common analytical technique for prostaglandins in the early 1980s. The sample preparation for such an analysis would have involved several key steps, including tissue homogenization, solvent extraction, and purification to ensure a sample clean enough for chromatographic analysis.

Tissue Homogenization and Initial Extraction

The first step in extracting C22-PGF4α from a tissue matrix, such as trout gills, involves the thorough homogenization of the tissue sample. This is typically performed in a cold buffer solution to minimize enzymatic degradation of the target analyte. Following homogenization, a common approach for prostaglandins is liquid-liquid extraction (LLE). This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For prostaglandins, the sample is often acidified to a pH of around 3-4. This protonates the carboxylic acid group of the prostaglandin, making it less water-soluble and more readily extracted into an organic solvent. Ethyl acetate (B1210297) is a frequently used solvent for this purpose due to its polarity, which is suitable for extracting prostaglandins. The organic solvent, containing the lipids including C22-PGF4α, is then collected. This process is often repeated to maximize the recovery of the analyte from the aqueous phase.

Purification and Derivatization for GC/MS Analysis

Following the initial extraction, the organic extract contains a mixture of lipids that require further purification to isolate the prostaglandins. In the era of C22-PGF4α's discovery, thin-layer chromatography (TLC) was a common method for this purification step. The extract would be spotted onto a TLC plate and developed in a suitable solvent system. The area of the plate corresponding to the prostaglandins would then be scraped off, and the compounds eluted with a solvent.

For analysis by gas chromatography, the non-volatile prostaglandins must be chemically modified to increase their volatility. This process, known as derivatization, is crucial for GC-based analysis. For prostaglandins, this typically involves a two-step process:

Esterification: The carboxylic acid group is converted to a methyl ester.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this step.

This derivatization process yields a volatile compound that can be readily analyzed by GC/MS.

Modern Approaches: Solid-Phase Extraction

While the above methods were prevalent during the initial discovery of C22-PGF4α, modern analytical workflows for prostaglandins often employ solid-phase extraction (SPE) for purification. SPE offers several advantages over LLE and TLC, including higher selectivity, reduced solvent consumption, and the potential for automation.

For prostaglandin extraction, a C18 reversed-phase SPE cartridge is commonly used. The general procedure involves:

Conditioning: The cartridge is washed with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The acidified biological sample is loaded onto the cartridge. The prostaglandins, being relatively nonpolar, will adsorb to the C18 stationary phase, while more polar impurities pass through.

Washing: The cartridge is washed with a weak organic solvent/water mixture to remove any remaining polar impurities.

Elution: The prostaglandins are eluted from the cartridge using a stronger organic solvent, such as methyl formate (B1220265) or ethyl acetate.

The eluate can then be dried down and derivatized for GC/MS analysis or reconstituted in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS), which often does not require derivatization.

The following table summarizes a likely extraction and preparation protocol for C22-PGF4α from trout gill tissue, based on common methodologies for prostaglandins during the time of its discovery.

Table 1: Generalized Sample Preparation and Extraction Protocol for this compound from Trout Gill Tissue for GC/MS Analysis

| Step | Procedure | Reagents/Materials | Purpose |

|---|---|---|---|

| 1. Tissue Homogenization | Homogenize fresh or frozen trout gill tissue in a cold buffer. | Phosphate buffer, tissue homogenizer | Disrupt cell membranes and release intracellular contents. |

| 2. Acidification | Adjust the pH of the homogenate to ~3.5. | Formic acid or hydrochloric acid | Protonate the carboxylic acid group of the prostaglandin to facilitate organic solvent extraction. |

| 3. Liquid-Liquid Extraction | Extract the acidified homogenate with an organic solvent. Repeat multiple times. | Ethyl acetate or diethyl ether | Separate the lipid-soluble prostaglandins from the aqueous phase. |

| 4. Purification | Purify the crude extract using thin-layer chromatography. | Silica gel TLC plates, developing solvent (e.g., chloroform/methanol/acetic acid mixture) | Isolate the prostaglandin fraction from other lipids. |

| 5. Derivatization | Convert the purified prostaglandin to a volatile derivative. | Diazomethane (for esterification), BSTFA (for silylation) | Increase volatility for gas chromatography analysis. |

| 6. Analysis | Analyze the derivatized sample by GC/MS. | Gas chromatograph coupled to a mass spectrometer | Separate, identify, and quantify this compound. |

Biological Roles and Molecular Mechanisms of C22 Prostaglandin F4alpha

Cellular and Subcellular Mechanistic Actions

Regulation of Gene Expression

While direct studies on the regulation of gene expression by C22-PGF4α are limited, the mechanisms of the closely related PGF2α offer a likely model. Prostaglandins (B1171923) of the F-series typically exert their effects by binding to the FP receptor, a G-protein coupled receptor. nih.gov Activation of the FP receptor initiates a signaling cascade that can lead to the modulation of various transcription factors and ultimately alter gene expression.

In the context of PGF2α, this signaling has been shown to influence the expression of genes involved in inflammation, cell growth, and tissue remodeling. nih.govresearchgate.net For instance, PGF2α can up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) synthesis, creating a positive feedback loop. nih.gov This regulation is often mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, PGF2α has been demonstrated to induce the expression of early growth response 1 (EGR1), a transcription factor that can, in turn, regulate the expression of genes such as transforming growth factor beta 1 (TGFB1), a key protein in tissue remodeling. researchgate.net

Given that C22-PGF4α is also a ligand for prostaglandin F-series receptors, it is plausible that it could regulate a similar suite of genes. However, the unique structural characteristics imparted by its DHA precursor may lead to differences in receptor affinity, signaling potency, and downstream gene targets compared to PGF2α.

| Target Gene/Pathway | Regulating Prostaglandin | Potential Effect of C22-PGF4α (Inferred) |

| Cyclooxygenase-2 (COX-2) | PGF2α | Potential for positive feedback on its own synthesis |

| Mitogen-activated protein kinase (MAPK) pathway | PGF2α | Modulation of cell proliferation and differentiation |

| Early growth response 1 (EGR1) | PGF2α | Regulation of genes involved in tissue remodeling |

| Transforming growth factor beta 1 (TGFB1) | PGF2α | Influence on extracellular matrix dynamics |

Role in Organ-Specific Physiological Processes

The physiological roles of C22-PGF4α are beginning to be elucidated, with initial discoveries pointing towards its importance in aquatic organisms and potential functions in vertebrates.

Involvement in Aquatic Organism Physiology

The initial discovery of C22-PGF4α was in the gill tissue of trout, where it is synthesized from DHA. The presence of this novel prostaglandin in an organ crucial for respiration and osmoregulation in fish suggests a specialized role in these processes. Prostaglandins in marine vertebrates are known to be involved in reproduction, osmoregulation, and the cardiovascular system. nih.gov The gills are a primary site of ion exchange, and prostaglandins have been implicated in the regulation of ion transport in other marine invertebrates. nih.gov Therefore, C22-PGF4α may play a significant role in maintaining homeostasis in the aquatic environment.

Potential Functions in Vertebrate Models

Extrapolating from the known functions of PGF2α and the biological importance of its precursor, DHA, C22-PGF4α may have several potential functions in vertebrate models. DHA is a critical component of cell membranes, particularly in the retina and brain, and its metabolites are known to have anti-inflammatory and pro-resolving properties. nih.govresearchgate.net

In mammals, PGF2α is a potent luteolytic agent, playing a crucial role in the reproductive cycle. It is also involved in smooth muscle contraction, including in the uterus and blood vessels. Given its structural similarity, C22-PGF4α could potentially modulate these reproductive and vascular functions. Furthermore, prostaglandins can influence the expression of clock genes, suggesting a potential role for C22-PGF4α in regulating circadian rhythms. nih.gov

Interactions with Other Lipid Mediators and Eicosanoids

The biological activity of C22-PGF4α does not occur in isolation but within a complex network of lipid mediators. The balance between omega-6 and omega-3 fatty acid-derived lipid mediators is crucial for maintaining cellular and tissue homeostasis. Eicosanoids derived from arachidonic acid, such as PGE2 and LTB4, are often pro-inflammatory, while metabolites of DHA, including resolvins and protectins, are generally anti-inflammatory and pro-resolving. nih.govpreprints.org

| Interacting Mediator Class | Precursor | General Function | Potential Interaction with C22-PGF4α |

| 2-series Prostaglandins (e.g., PGF2α) | Arachidonic Acid (AA) | Pro-inflammatory, smooth muscle contraction | Competitive binding to FP receptors, modulation of shared signaling pathways |

| 4-series Leukotrienes | Arachidonic Acid (AA) | Pro-inflammatory, chemotaxis | Counter-regulation of inflammatory cell recruitment |

| Resolvins | Docosahexaenoic Acid (DHA) | Pro-resolving, anti-inflammatory | Synergistic effects in the resolution of inflammation |

| Protectins | Docosahexaenoic Acid (DHA) | Neuroprotective, anti-inflammatory | Cooperative roles in tissue protection and repair |

Comparative Studies and Relationship to Other Lipid Mediators

Comparison with PGF2alpha and other F-series Prostaglandins (B1171923)

C22-Prostaglandin F4alpha (C22-PGF4α) belongs to the F-series of prostaglandins, a class of lipid compounds characterized by a cyclopentane (B165970) ring and two hydroxyl groups. However, it possesses unique structural features that distinguish it from the more extensively studied PGF2α and other F-series prostaglandins, primarily due to its origin from a different fatty acid precursor.

PGF2α is a 20-carbon molecule derived from the omega-6 fatty acid, arachidonic acid (AA). wikipedia.org In contrast, C22-PGF4α is a 22-carbon prostaglandin (B15479496) synthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA; C22:6n-3). nih.gov This difference in the carbon backbone and the number of double bonds is a key distinguishing feature. The numerical subscript in the prostaglandin name indicates the number of double bonds in the side chains; PGF2α has two, while PGF4α has four.

The biosynthesis of these prostaglandins also differs based on their precursors. PGF2α is synthesized via the well-known cyclooxygenase (COX) pathway, where arachidonic acid is converted to the intermediate PGH2, which is then converted to PGF2α. plos.org C22-PGF4α is also produced through an enzymatic pathway involving cyclooxygenase activity on its precursor, DHA. nih.gov This compound was first identified in the gills of trout, where high concentrations of its precursor, DHA, are present. nih.gov

While the biological activities of PGF2α are well-documented, including its potent effects on smooth muscle contraction, particularly uterine contractions, and its role in reproductive processes and vasoconstriction, the specific functions of C22-PGF4α are less characterized. metwarebio.com However, it is generally understood that prostaglandins derived from omega-3 fatty acids may have different and sometimes less potent inflammatory effects compared to their omega-6 derived counterparts. nih.gov The structural differences, particularly the longer carbon chain and increased number of double bonds in C22-PGF4α, are expected to influence its binding affinity to prostaglandin receptors (such as the FP receptor) and, consequently, its biological activity. nih.gov

Table 1: Comparison of PGF Compounds

| Feature | This compound (C22-PGF4α) | Prostaglandin F2alpha (PGF2α) | Other F-series Prostaglandins (e.g., PGF1α, PGF3α) |

|---|---|---|---|

| Precursor Fatty Acid | Docosahexaenoic Acid (DHA) | Arachidonic Acid (AA) | Dihomo-γ-linolenic acid (PGF1α), Eicosapentaenoic Acid (EPA) (PGF3α) |

| Carbon Atoms | 22 | 20 | 20 |

| Number of Double Bonds | 4 | 2 | 1 (PGF1α), 3 (PGF3α) |

| Biosynthesis | Enzymatic (Cyclooxygenase pathway) | Enzymatic (Cyclooxygenase pathway) | Enzymatic (Cyclooxygenase pathway) |

Distinction from Levuglandins and Isoprostanes

A critical distinction must be made between prostaglandins, such as C22-PGF4α, and other structurally related lipid mediators like levuglandins and isoprostanes, particularly those also derived from DHA. The primary difference lies in their mechanism of formation.

Prostaglandins, including C22-PGF4α, are products of enzymatic reactions, primarily initiated by cyclooxygenase (COX) enzymes. nih.gov This enzymatic process is highly specific, leading to the formation of particular stereoisomers.

In contrast, isoprostanes are prostaglandin-like compounds formed non-enzymatically through the free radical-catalyzed peroxidation of polyunsaturated fatty acids. nih.gov When DHA undergoes this non-enzymatic oxidation, it gives rise to a class of compounds known as F4-isoprostanes, which are also referred to as F4-neuroprostanes due to the abundance of DHA in neural tissues. nih.govfatsoflife.com These F4-isoprostanes are a complex mixture of isomers, and their formation is a marker of oxidative stress. ocl-journal.orgresearchgate.net

Levuglandins are also byproducts of lipid peroxidation and can be formed from the rearrangement of prostaglandin endoperoxides (like PGH2). Their formation can occur both enzymatically and non-enzymatically. However, they are highly reactive γ-ketoaldehydes that readily form adducts with proteins and other biomolecules, a characteristic that distinguishes them from the more stable F-series prostaglandins.

Therefore, while C22-PGF4α and F4-isoprostanes share the same precursor (DHA) and have a similar basic structure, their origins are fundamentally different: one is a product of controlled enzymatic synthesis, and the other results from unregulated free radical damage.

Table 2: Formation Pathways of Prostaglandins, Isoprostanes, and Levuglandins

| Compound Type | Formation Pathway | Key Characteristics | Precursor Example (for C22 compounds) |

|---|---|---|---|

| Prostaglandins (e.g., C22-PGF4α) | Enzymatic (Cyclooxygenase-mediated) | Stereospecific products | Docosahexaenoic Acid (DHA) |

| Isoprostanes (e.g., F4-Isoprostanes) | Non-enzymatic (Free radical peroxidation) | Mixture of stereoisomers, marker of oxidative stress | Docosahexaenoic Acid (DHA) |

| Levuglandins | Rearrangement of endoperoxides (enzymatic or non-enzymatic) | Highly reactive γ-ketoaldehydes, form adducts | Prostaglandin endoperoxides from DHA |

Metabolic Interplay with Omega-3 and Omega-6 Fatty Acid Derivatives

The biosynthesis of C22-PGF4α is intrinsically linked to the broader metabolic interplay between omega-3 and omega-6 polyunsaturated fatty acids. These two classes of fatty acids are metabolized by the same set of enzymes, leading to a competitive interaction that influences the profile of lipid mediators produced in the body.

The primary precursor for the 2-series prostaglandins, including the pro-inflammatory PGF2α, is the omega-6 fatty acid arachidonic acid (AA). wikipedia.org The omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), serve as precursors for the 3-series and 4-series prostaglandins, respectively.

This competition occurs at the level of the cyclooxygenase (COX) enzymes. When there is a higher availability of omega-3 fatty acids like DHA, they can compete with AA for access to the active site of COX enzymes. This has two main consequences:

Reduced production of 2-series prostaglandins : By displacing arachidonic acid, DHA can lead to a decrease in the synthesis of PGF2α and other AA-derived pro-inflammatory mediators.

Increased production of 4-series prostaglandins : The metabolism of DHA by COX enzymes leads to the production of C22-PGF4α.

This metabolic shift is a key aspect of the biological effects associated with dietary intake of omega-3 fatty acids. The resulting lipid mediator profile, with a higher proportion of prostaglandins derived from omega-3s, is generally considered to be less inflammatory than one dominated by omega-6 derivatives. While the specific biological actions of C22-PGF4α are still under investigation, its formation is a direct result of this competitive metabolic pathway.

Table 3: Interplay of Omega-3 and Omega-6 Fatty Acids in Prostaglandin Synthesis

| Fatty Acid Class | Precursor Example | Key Prostaglandin Product | General Inflammatory Potential of Products |

|---|---|---|---|

| Omega-6 | Arachidonic Acid (AA) | Prostaglandin F2α (PGF2α) | Pro-inflammatory |

| Omega-3 | Docosahexaenoic Acid (DHA) | C22-Prostaglandin F4α (C22-PGF4α) | Generally considered less inflammatory |

| Omega-3 | Eicosapentaenoic Acid (EPA) | Prostaglandin F3α (PGF3α) | Generally considered less inflammatory |

Future Directions in C22 Prostaglandin F4alpha Research

Advanced Mechanistic Studies in Cellular and Animal Models

The biological functions of C22-Prostaglandin F4alpha are yet to be elucidated. Future research must focus on understanding its mechanism of action at the cellular and organismal levels. Prostaglandins (B1171923) derived from omega-3 fatty acids, such as DHA, are known to modulate inflammatory processes and immune responses, often exhibiting less inflammatory or even anti-inflammatory properties compared to their omega-6-derived counterparts. caringsunshine.comcaringsunshine.com

Advanced mechanistic studies should be designed to investigate whether this compound follows this paradigm. The use of various cellular and animal models will be crucial in this endeavor.

Cellular Models:

Immune Cells: Macrophages, neutrophils, and lymphocytes should be treated with this compound to assess its impact on cytokine production, phagocytosis, and cell proliferation. nih.gov

Gill Epithelial Cells: Given its discovery in trout gills, investigating its effects on osmoregulation, ion transport, and inflammatory responses in fish gill epithelial cell lines is a logical starting point. nih.gov

Neuronal Cells: DHA is a critical component of neural tissues, and its metabolites can have neuroprotective effects. nih.govmdpi.com Studying the influence of this compound on neuronal cell survival, differentiation, and inflammatory responses could reveal novel functions in the central nervous system.

Animal Models:

Fish Models: Utilizing trout or other fish species, researchers can explore the physiological roles of this compound in its native biological context. This could involve studies on its role in gill function, immune response to pathogens, and stress adaptation. nih.gov

Rodent Models of Inflammation: Standard models of inflammation, such as collagen-induced arthritis or lipopolysaccharide-induced endotoxemia, can be employed to determine if this compound possesses pro- or anti-inflammatory properties in mammals.

A summary of potential research directions in cellular and animal models is presented in the table below.

| Model System | Research Focus | Potential Outcomes |

| Cellular Models | ||

| Immune Cells (Macrophages, etc.) | Cytokine profiling, phagocytosis assays, proliferation studies | Elucidation of immunomodulatory effects |

| Fish Gill Epithelial Cells | Ion transport assays, gene expression analysis of inflammatory markers | Understanding of its role in osmoregulation and local immunity |

| Neuronal Cells | Cell viability assays, neurite outgrowth studies, assessment of neuroinflammation | Discovery of potential neuroprotective or neuromodulatory roles |

| Animal Models | ||

| Fish (Trout, Zebrafish) | Pathogen challenge studies, analysis of gill physiology | Insights into its endogenous function in aquatic vertebrates |

| Rodent Inflammation Models | Assessment of disease severity, measurement of inflammatory mediators | Determination of its pro- or anti-inflammatory potential in mammals |

Development of Novel Analytical Techniques for Enhanced Detection

A significant hurdle in this compound research is the lack of sensitive and specific analytical methods for its detection and quantification in biological samples. Prostaglandins are typically present at very low concentrations, and their structural similarity to other eicosanoids makes their analysis challenging. nih.gov

Future efforts should focus on developing robust analytical techniques, leveraging advancements in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for eicosanoid analysis, offering high sensitivity and specificity. metwarebio.comcreative-proteomics.com The development of a dedicated LC-MS/MS method for this compound would be a critical step forward. This would involve the synthesis of stable isotope-labeled internal standards for accurate quantification.

High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the identification of unknown metabolites and provide greater confidence in compound identification, which is particularly useful when studying novel lipid mediators. creative-proteomics.com

Targeted Lipidomics: The development of targeted lipidomics platforms that include this compound and other related DHA metabolites would enable a more comprehensive understanding of the metabolic pathways involved. metwarebio.com

The table below outlines key considerations for the development of novel analytical techniques.

| Analytical Technique | Key Development Areas | Advantages |

| LC-MS/MS | Synthesis of internal standards, optimization of chromatographic separation and mass spectrometric parameters | High sensitivity, high specificity, accurate quantification |

| HRMS | Creation of a high-resolution spectral library for this compound and its isomers | Unambiguous identification, potential for discovery of related metabolites |

| Targeted Lipidomics | Integration of this compound into existing eicosanoid panels | Comprehensive pathway analysis, understanding of metabolic fluxes |

Synthetic Strategies for this compound Analogs

The limited availability of pure this compound is a major bottleneck for conducting detailed biological studies. Therefore, the development of efficient and scalable synthetic strategies is paramount. Drawing inspiration from the well-established synthesis of other prostaglandins, particularly those in the F-series, will be crucial. nih.govresearchgate.net

Future research in this area should explore:

Chemoenzymatic Synthesis: Combining the precision of enzymatic reactions with the versatility of chemical synthesis can provide a streamlined approach to producing enantiomerically pure this compound. nih.gov

Synthesis of Analogs: Once a reliable synthetic route is established, it can be adapted to create a library of this compound analogs. These analogs, with modifications to the side chains or the core ring structure, would be invaluable for structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to potentially develop more potent or selective compounds.

Exploration of its Role in Specific Biological Systems Beyond Initial Discovery

While this compound was first identified in fish gills, it is plausible that it is synthesized and has functions in other biological systems, particularly given the widespread distribution and importance of its precursor, DHA. nih.gov Future research should aim to broaden the scope of investigation to other tissues and physiological processes.

Potential areas of exploration include:

Inflammation and Resolution: Prostaglandins are key players in the inflammatory response. Investigating the role of this compound in the resolution of inflammation, a process in which DHA-derived specialized pro-resolving mediators (SPMs) like resolvins and protectins are known to be important, is a promising avenue. nih.gov

Cardiovascular System: Omega-3 fatty acids are recognized for their cardiovascular benefits. caringsunshine.com Future studies could explore whether this compound contributes to these effects by influencing platelet aggregation, vascular tone, or lipid metabolism.

Reproduction: Prostaglandins of the F-series are critically involved in reproductive processes. uab.edu It would be of interest to investigate whether this compound has any role in the reproductive physiology of fish or other vertebrates.

Cancer Biology: Certain prostaglandins have been implicated in cancer progression. Conversely, some DHA metabolites have shown anti-cancer properties. labmedica.com The effect of this compound on cancer cell proliferation, apoptosis, and metastasis warrants investigation.

Q & A

Q. How can researchers leverage existing prostaglandin literature to formulate novel hypotheses about C22-Prostaglandin F4α?

Q. What ethical considerations arise when studying C22-Prostaglandin F4α in animal models of chronic disease?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.